molecular formula C3H5BrN4 B3419120 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine CAS No. 1365957-74-9

3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine

Cat. No. B3419120
CAS RN: 1365957-74-9
M. Wt: 177.00 g/mol
InChI Key: KXUVBUJQRLQSMU-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C3H5BrN4 . It is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine can be represented by the SMILES string Cn1cnc(Br)n1 . The InChI key for this compound is KWGLUDZPAMFWJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine is a solid . Its molecular weight is 161.99 . The compound has an empirical formula (Hill Notation) of C3H4BrN3 .

Scientific Research Applications

Safety and Hazards

The compound is classified under GHS07 hazard classification . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

5-bromo-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c1-8-3(5)6-2(4)7-8/h1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUVBUJQRLQSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine

CAS RN

1365957-74-9
Record name 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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